![molecular formula C12H8F2O2S B12601590 1-(Benzenesulfonyl)-3,5-difluorobenzene CAS No. 916442-63-2](/img/structure/B12601590.png)
1-(Benzenesulfonyl)-3,5-difluorobenzene
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Overview
Description
1-(Benzenesulfonyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic sulfones. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. Aromatic sulfones are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzenesulfonyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3,5-difluorobenzene in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfones or sulfides .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Benzenesulfonyl)-3,5-difluorobenzene has been utilized in the development of pharmaceutical compounds due to its unique structural properties that enhance biological activity.
A. Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from the benzene-sulfonamide scaffold have been shown to inhibit autotaxin, an enzyme implicated in cancer progression. In vitro tests revealed that certain analogues had IC50 values as low as 9 nM against human melanoma cells, indicating potent inhibitory effects on cancer cell invasion and metastasis .
Compound | IC50 (nM) | Target |
---|---|---|
3b | 9 | Autotaxin |
3f | 83 | Autotaxin |
3g | 40 | Autotaxin |
B. Neuropharmacology
The compound has also been explored for its potential as a serotonin 5-HT6 receptor ligand. Research indicates that modifications to the sulfonyl group can enhance binding affinity and selectivity for this receptor, which is crucial in the treatment of neurodegenerative diseases .
Synthesis and Chemical Reactions
The synthesis of this compound often involves reactions with arylsulfonyl chlorides and fluorinated compounds. This compound serves as a versatile building block in organic synthesis.
A. Reaction Pathways
Several synthetic pathways have been reported that utilize this compound in the formation of more complex structures:
- Fluorination Reactions : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drugs, making fluorinated compounds highly desirable in drug design .
- Sulfonamide Formation : The sulfonyl group allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties.
Material Science Applications
This compound has potential applications in material science, particularly in the development of advanced polymers and coatings.
A. Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated nature contributes to improved hydrophobic properties, making it suitable for applications in protective coatings .
A. Development of Autotaxin Inhibitors
In a study focusing on the design of autotaxin inhibitors, researchers synthesized various analogues based on the benzene-sulfonamide structure, including those containing this compound. These compounds were evaluated for their ability to reduce tumor cell invasiveness and showed promising results in preclinical models .
B. Neuropharmacological Evaluation
Another case study examined the efficacy of modified sulfonamides targeting the serotonin receptors. The modifications included varying the sulfonyl group to optimize receptor binding and enhance therapeutic effects against neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The fluorine atoms can enhance the compound’s reactivity and selectivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the fluorine atoms, making it less reactive in certain reactions.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(Benzenesulfonyl)-3,5-difluorobenzene, but more reactive due to the presence of the chloride group.
3,5-Difluorobenzene: Lacks the sulfonyl group, making it less versatile in chemical reactions.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and fluorine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Biological Activity
1-(Benzenesulfonyl)-3,5-difluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a difluorobenzene ring. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Structure
- Chemical Formula : C12H8F2O2S
- Molecular Weight : 270.25 g/mol
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study highlighted the synthesis and evaluation of related compounds, demonstrating their ability to inhibit cell growth in several cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | KB | 10.72 |
Compound B | CNE2 | 9.91 |
This compound | MCF7 | TBD |
This table shows the inhibitory concentration required to reduce cell viability by 50%, indicating the potential effectiveness of these compounds in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase.
- Cytoskeletal Disruption : Interaction with β-tubulin has been noted in related studies, leading to apoptosis in cancer cells.
Antiviral Activity
Emerging research suggests that some derivatives exhibit antiviral properties. For example, certain flavonoids have demonstrated activity against viruses such as Chikungunya and human cytomegalovirus (HCMV). Although specific data on this compound is limited, its structural analogs suggest potential antiviral applications.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.
Compound Name | Anticancer Activity (IC50) | Antiviral Activity |
---|---|---|
This compound | TBD | TBD |
Sulfonamide A | 15.4 μM (HCT-116) | Moderate |
Sulfonamide B | 22.5 μM (HepG-2) | High |
This table summarizes the anticancer and antiviral activities of selected sulfonamide derivatives, providing context for the potential efficacy of this compound.
Properties
CAS No. |
916442-63-2 |
---|---|
Molecular Formula |
C12H8F2O2S |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H |
InChI Key |
MFAOJXXMYYYKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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